9-Phenanthreneboronic Acid

Description

The exact mass of the compound 9-Phenanthreneboronic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Phenanthreneboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenanthreneboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenanthren-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDAUYWOHOLVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472347 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68572-87-2 | |

| Record name | 9-Phenanthreneboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenanthracenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Polycyclic Aromatic Boronic Acid

An In-Depth Technical Guide to 9-Phenanthreneboronic Acid: Synthesis, Mechanisms, and Advanced Applications

9-Phenanthreneboronic acid (9-PBA) is a polycyclic aromatic boronic acid that has emerged as a pivotal building block in modern organic chemistry and materials science. Its unique structure, combining the rigid, planar, and fluorescent phenanthrene core with the versatile boronic acid functional group, makes it an invaluable tool for researchers. The boronic acid moiety, -B(OH)₂, serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This capability allows for the strategic incorporation of the phenanthrene unit into complex molecular architectures.

The inherent photophysical properties of the phenanthrene scaffold further extend the utility of 9-PBA into the realm of functional materials. Its fluorescence is sensitive to the electronic environment of the boronic acid group, a feature that has been ingeniously exploited in the development of chemosensors.[4][5] Furthermore, as a synthetic intermediate, 9-PBA is instrumental in constructing advanced materials for organic light-emitting diodes (OLEDs), where the phenanthrene core contributes to desirable thermal and electroluminescent properties.[6]

This guide provides a comprehensive overview of 9-Phenanthreneboronic acid for researchers, scientists, and drug development professionals. It will delve into its fundamental properties, provide detailed, field-tested protocols for its synthesis and key reactions, explain the underlying mechanisms of its reactivity, and explore its applications in catalysis, sensing, and materials science.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BO₂ | [7][8][9] |

| Molecular Weight | 222.05 g/mol | [7][8] |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | 165-170 °C | [7] |

| Boiling Point (Predicted) | 479.5 ± 28.0 °C | [7] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 8.53 ± 0.30 | [7] |

| Solubility | Soluble in DMSO, THF, Ether | [7] |

| CAS Number | 68572-87-2 | [7][8] |

Safety and Handling

9-Phenanthreneboronic acid is classified as an irritant.[8] Proper handling is crucial to ensure laboratory safety.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][10]

Expert Insight: Always handle 9-PBA in a well-ventilated fume hood. Due to its tendency to exist in equilibrium with its cyclic anhydride (boroxine), ensure it is stored in a tightly sealed container in a cool, dry place to maintain its reactivity.[11]

Synthesis of 9-Phenanthreneboronic Acid: A Validated Protocol

The most common and reliable synthesis of 9-PBA proceeds via lithium-halogen exchange from 9-bromophenanthrene, followed by borylation. This method provides high yields of the desired product.[7]

Reaction Scheme

Caption: Synthesis of 9-PBA from 9-bromophenanthrene.

Detailed Experimental Protocol

This protocol is adapted from a standard, high-yield procedure.[7]

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add 9-bromophenanthrene (1.0 g, 3.9 mmol) and anhydrous tetrahydrofuran (THF, 30 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 2.9 mL, 4.68 mmol) dropwise over 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Causality: The extremely low temperature is critical to prevent side reactions, such as the reaction of the generated aryllithium intermediate with the THF solvent or unreacted 9-bromophenanthrene. The slow addition of n-BuLi controls the exotherm of the lithium-halogen exchange.

-

-

Borylation: After completing the n-BuLi addition, stir the mixture for an additional hour at -78 °C. Then, add triisopropyl borate (1.35 mL, 5.85 mmol) dropwise.

-

Warm-up and Quench: Allow the reaction mixture to slowly warm to -20 °C. Then, add 2 M HCl (20 mL) to quench the reaction and hydrolyze the borate ester.

-

Workup: Continue stirring while the mixture warms to room temperature (approx. 1 hour). Add diethyl ether (300 mL) for extraction.

-

Isolation: Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Result: This procedure typically affords the crude 9-phenanthreneboronic acid as a white solid (approx. 770 mg, 89% yield), which is often pure enough for subsequent reactions without further purification.[7]

Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. 9-PBA is an excellent coupling partner for introducing the phenanthrene moiety into target molecules, a common strategy in the synthesis of pharmaceuticals and OLED materials.[1][2][12]

Catalytic Cycle Mechanism

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-determining step.

-

Transmetalation: The base activates the 9-phenanthreneboronic acid to form a more nucleophilic boronate species, which then transfers the phenanthrene group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

-

Representative Protocol: Synthesis of 9-Phenylphenanthrene

-

Setup: To a round-bottom flask, add 9-phenanthreneboronic acid (222 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent and Base: Add a solvent mixture, such as toluene (10 mL) and ethanol (2 mL), followed by an aqueous solution of a base, like 2 M sodium carbonate (Na₂CO₃, 2 mL).

-

Causality: The base is essential for the transmetalation step. It converts the boronic acid into a more reactive boronate anion [-B(OH)₃]⁻, which facilitates the transfer of the organic group to the palladium catalyst. The two-phase solvent system ensures all components are sufficiently solubilized.

-

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to yield 9-phenylphenanthrene.

Core Application II: Fluorescent Saccharide Sensing

The boronic acid group can reversibly bind with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars), to form stable cyclic esters.[5] When the boronic acid is attached to a fluorophore like phenanthrene, this binding event can modulate the fluorescence output, creating a sensor.[4][7]

Sensing Mechanism

The sensing mechanism often relies on photoinduced electron transfer (PET). In the absence of a saccharide, the nitrogen atom in certain sensor designs can quench the fluorescence of the phenanthrene. Upon binding a diol, the boron atom becomes tetrahedral and anionic, which alters the electronic properties and can inhibit the PET process, thus "turning on" the fluorescence.[13]

Caption: Reversible binding of 9-PBA to a saccharide diol.

-

Trustworthiness of the System: The reversible nature of the boronic acid-diol interaction is key. The binding affinity is dependent on the pH and the specific structure of the saccharide, allowing for the design of sensors that can operate under physiological conditions and exhibit selectivity for certain sugars.[13][14] The change in fluorescence provides a direct, real-time readout of the binding event.

Core Application III: Building Blocks for OLED Materials

9-Phenanthreneboronic acid is a crucial intermediate for creating high-performance materials used in OLEDs. The phenanthrene core provides high thermal stability and a wide bandgap, making it suitable for host materials or as part of blue-emitting molecules.[15] The Suzuki coupling reaction is the primary method used to incorporate 9-PBA into larger, more complex structures designed for specific layers within an OLED device.[12][16]

-

Example Application: 9-PBA can be reacted via Suzuki coupling with a brominated spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) core. The resulting material, such as 9-(phenanthren-9-yl)SBFF, can act as a host material in the emissive layer of a blue OLED. The bulky, non-planar structure helps prevent aggregation in the solid state, which would otherwise quench luminescence and decrease device efficiency.[12][16]

Characterization Data

Proper characterization is essential to confirm the identity and purity of 9-Phenanthreneboronic acid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.53 (s, 1H), 8.42 (s, 2H), 8.20 (d, J = 7.4 Hz, 1H), 8.12 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 7.7 Hz, 1H). Note: The two hydroxyl protons on the boron atom often appear as a broad singlet.

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 170.33, 162.07, 140.92, 135.55, 131.41, 128.60, 123.79, 25.53.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₁BO₂ [M-H]⁻: 221.08, found 221.08.

Conclusion

9-Phenanthreneboronic acid is more than a simple chemical reagent; it is a versatile platform for innovation. Its robust synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide chemists with a reliable method for introducing the valuable phenanthrene scaffold. This capability has profound implications in drug discovery, where the phenanthrene core is a known pharmacophore, and in materials science, where it forms the basis of advanced OLED components. The intelligent use of its diol-binding properties has paved the way for a new class of fluorescent sensors with applications in biomedical diagnostics. As researchers continue to push the boundaries of molecular design, the utility and importance of 9-Phenanthreneboronic acid are set to expand even further.

References

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher . (2021). Engineered Science. [Link]

-

The synthetic method of phenanthren‐9‐ols . ResearchGate. [Link]

-

Phenanthrene, 9,10-dimethoxy - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Phenanthrene, 9-bromo - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

What is the application of 9-Phenanthracenylboronic acid in organic synthesis? - FAQ . LookChem. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC . National Center for Biotechnology Information. [Link]

-

9-Phenanthracenylboronic acid | C14H11BO2 | CID 11775704 - PubChem . National Center for Biotechnology Information. [Link]

-

Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - RSC Publishing . Royal Society of Chemistry. [Link]

-

Phenanthrene - Carbazole, Anthracene, Aromatic Amine, Pyrene, Thiophene OLED Material . Green Guardee. [Link]

-

Molecular Boronic Acid-Based Saccharide Sensors | ePrints Soton . University of Southampton. [Link]

-

Suzuki Coupling . Cambridge University Press. [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - ResearchGate . ResearchGate. [Link]

-

Recent development of boronic acid-based fluorescent sensors - RSC Publishing . Royal Society of Chemistry. [Link]

-

Electronic supporting information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

-

Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC . National Center for Biotechnology Information. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. [Link]

-

Safety Data Sheet: Phenylboronic acid - Carl ROTH . Carl ROTH. [Link]

-

Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - NIH . National Center for Biotechnology Information. [Link]

-

The Future of Displays: Anthracene-9-Boronic Acid in OLED Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Page loading... [guidechem.com]

- 7. 9-phenanthrenylboronic acid | 68572-87-2 [chemicalbook.com]

- 8. 9-Phenanthracenylboronic acid | C14H11BO2 | CID 11775704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9-Phenanthreneboronic acid | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Versatility of a Core Synthetic Building Block

An In-Depth Technical Guide to 9-Phenanthreneboronic Acid: Structure, Properties, and Applications

9-Phenanthreneboronic acid (9-PBA), identified by its CAS number 68572-87-2, is a specialized aromatic boronic acid that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique structure, combining a rigid, polycyclic aromatic phenanthrene core with a versatile boronic acid functional group, makes it an indispensable reagent for researchers in materials science, organic electronics, and drug discovery. The significance of 9-PBA lies primarily in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of complex carbon-carbon bonds.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 9-Phenanthreneboronic acid. We will delve into its fundamental structure and properties, explore its synthesis and reactivity, detail its critical role in the Suzuki-Miyaura coupling, and survey its diverse applications, from next-generation OLED materials to the synthesis of potent therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Profile

Core Structure and Inherent Reactivity

At its heart, 9-Phenanthreneboronic acid is a derivative where a boronic acid group [-B(OH)₂] is attached to the 9-position of the phenanthrene molecule.[2] This specific substitution pattern is not arbitrary; it is a direct consequence of the electronic structure of the phenanthrene nucleus.

The 9-position of phenanthrene is a locus of enhanced reactivity, particularly for electrophilic aromatic substitution.[4] This heightened reactivity stems from the superior resonance stabilization of the cationic intermediate (the Wheland complex) formed when an electrophile attacks this position. The positive charge can be delocalized across the polycyclic system while preserving two intact benzene rings, which is energetically more favorable compared to an attack at other positions.[4] This inherent electronic property makes the synthesis of 9-substituted phenanthrenes, including the precursor to 9-PBA, highly efficient.

The structure imparts several key characteristics:

-

Rigid Aromatic System: The phenanthrene core provides a rigid, planar, and extended π-electron system, a crucial feature for applications in organic electronics where charge transport and photophysical properties are paramount.[2]

-

Reactive Boronic Acid Moiety: The boronic acid group is the cornerstone of its synthetic utility, serving as the active component in cross-coupling reactions.[3]

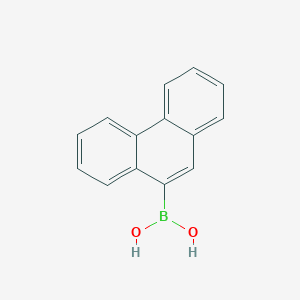

Caption: Molecular structure of 9-Phenanthreneboronic acid.

Physicochemical Properties

The physical and chemical properties of 9-PBA are critical for its handling, storage, and application in synthetic protocols. It typically presents as a white to light yellow crystalline powder.[1][5]

| Property | Value | Source(s) |

| CAS Number | 68572-87-2 | [1][6] |

| Molecular Formula | C₁₄H₁₁BO₂ | [6][7] |

| Molecular Weight | 222.05 g/mol | [6][] |

| Appearance | White to beige or pale yellow powder | [1][] |

| Melting Point | 165-170 °C | [][9] |

| Boiling Point | 479.5 °C (Predicted) | [9] |

| Density | ~1.26 g/cm³ (Predicted) | [1][9] |

| Purity | ≥97-98% | [1][5][7] |

| Solubility | Soluble in Ethanol | [9] |

| pKa | 8.53 (Predicted) | [9] |

| InChI Key | JCDAUYWOHOLVMH-UHFFFAOYSA-N | [6][7] |

Part 2: Synthesis of 9-Phenanthreneboronic Acid

The most common and reliable method for synthesizing 9-PBA involves the lithiation of 9-bromophenanthrene followed by quenching with a trialkyl borate ester. This organometallic approach leverages the reactivity of the carbon-bromine bond to introduce the boronic acid functionality.

Synthetic Workflow: From Bromide to Boronic Acid

The causality behind this protocol is rooted in classic organometallic chemistry. The use of a strong organolithium base (n-BuLi) at very low temperatures (-78 °C) facilitates a halogen-metal exchange, converting the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. This intermediate is then trapped by the electrophilic boron atom of triisopropyl borate. The low temperature is critical to prevent side reactions and decomposition of the thermally sensitive aryllithium. The final step involves acidic workup to hydrolyze the boronate ester intermediate, yielding the desired 9-Phenanthreneboronic acid.

Caption: General workflow for the synthesis of 9-PBA.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 9-PBA.[10]

-

Reaction Setup: Under an inert argon atmosphere, dissolve 9-bromophenanthrene (e.g., 1 g, 3.9 mmol) and triisopropyl borate (e.g., 1.35 ml, 5.85 mmol) in anhydrous tetrahydrofuran (THF, 30 ml) in a flask equipped with a magnetic stirrer.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, e.g., 2.9 ml, 4.68 mmol) dropwise over a period of 1 hour, ensuring the internal temperature remains at -78 °C.

-

Stirring: Continue stirring the reaction mixture at -78 °C for an additional hour after the addition is complete.

-

Quenching and Hydrolysis: Slowly allow the mixture to warm to -20 °C. Quench the reaction by adding 2M hydrochloric acid (HCl, 20 ml).

-

Final Stirring: Remove the cooling bath and allow the mixture to warm to room temperature (approx. 18 °C), stirring for 1 hour.

-

Extraction and Isolation: Add diethyl ether (300 ml) for extraction. Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Product: This procedure yields crude 9-phenanthrenylboronic acid as a white solid (typical yield: ~89%), which is often of sufficient purity for direct use in subsequent reactions.[10]

Part 3: The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The paramount application of 9-Phenanthreneboronic acid is its role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, linking the phenanthrene unit to other aryl or vinyl fragments.[2][11]

The Catalytic Cycle Explained

The self-validating nature of the Suzuki protocol lies in its robust and well-understood catalytic cycle, which efficiently regenerates the active palladium(0) catalyst. The choice of a base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide. This is the step where the new C-C bond is poised to form.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 4: Field-Proven Applications

The versatility of 9-Phenanthreneboronic acid makes it a valuable precursor in several high-tech and research-intensive fields.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

A primary application of 9-PBA is as an intermediate in the synthesis of materials for OLEDs.[1] The phenanthrene moiety provides thermal stability and a wide bandgap, which are desirable properties for host materials or emissive components in OLED devices.[12][13] By coupling 9-PBA with other aromatic units, chemists can fine-tune the photophysical properties (e.g., emission color, quantum yield) of the resulting materials.[12][14] The excellent thermal stability of phenanthrene derivatives is particularly advantageous for ensuring the longevity and reliability of OLED displays and lighting.[12]

Advanced Organic Synthesis

Beyond OLEDs, 9-PBA is a key reactant for creating large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes.[1][] These complex structures are of significant interest in fundamental chemical research and for developing novel organic semiconductors and fluorescent probes.

Drug Discovery and Medicinal Chemistry

In the pharmaceutical sector, boronic acids are increasingly recognized as important pharmacophores. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted their potential.[15] 9-PBA serves as a crucial building block in the synthesis of complex molecules with potential therapeutic activity. It has been used as a reactant in the development of:

-

FLAP protein inhibitors as potential anti-inflammatory agents.[1][]

-

Aminoisoquinolinones as selective inhibitors of PARP-2 (Poly (ADP-ribose) polymerase 2), an enzyme family involved in DNA repair and a target for cancer therapy.[1][]

The ability to use 9-PBA to construct novel molecular scaffolds is invaluable for generating chemical libraries to explore structure-activity relationships in drug discovery programs.[16]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 9-Phenanthreneboronic acid is essential for safety.

-

Hazards: It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9][17]

-

Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: For optimal stability, 9-PBA should be stored in a tightly sealed container in a dry, dark place at room temperature.[9] It may contain varying amounts of its anhydride, which forms from the dehydration of the boronic acid.[]

Conclusion

9-Phenanthreneboronic acid is far more than a simple chemical reagent; it is a versatile and powerful tool for molecular construction. Its unique combination of a rigid, electronically-rich phenanthrene core and a synthetically adaptable boronic acid group has cemented its role in cutting-edge research. From enabling the vibrant colors of OLED screens to providing the structural framework for potential new medicines, the applications of 9-PBA continue to expand. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is fundamental to harnessing its full potential in designing the next generation of advanced materials and therapeutics.

References

-

9-Phenanthreneboronic Acid - Physico-chemical Properties. ChemBK. [Link]

-

Phenanthrene-9-boronic acid. MySkinRecipes. [Link]

-

Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. National Center for Biotechnology Information (PMC). [Link]

-

9-Phenanthracenylboronic acid. National Center for Biotechnology Information (PubChem). [Link]

-

Photophysical studies of 9,10-phenanthrenequinones. ResearchGate. [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

-

Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information (PMC). [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. PubMed. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenanthrene-9-boronic acid [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 9-Phenanthreneboronic Acid | 68572-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 9-Phenanthreneboronic acid - 68572-87-2 - Structure, Synthesis, Properties [organoborons.com]

- 7. 9-Phenanthreneboronic acid | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. 9-phenanthrenylboronic acid | 68572-87-2 [chemicalbook.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. 9-Phenanthracenylboronic acid | C14H11BO2 | CID 11775704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and History of Phenanthreneboronic Acids: A Technical Guide

This technical guide details the discovery, synthesis, and application of phenanthreneboronic acids, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary & Strategic Importance

Phenanthreneboronic acids represent a critical intersection between polycyclic aromatic hydrocarbon (PAH) chemistry and organoboron utility. Unlike their phenylboronic counterparts, phenanthrene derivatives possess inherent fluorescence and extended

For the synthetic chemist, the phenanthrene scaffold offers a unique case study in regioselectivity :

-

Electrophilic substitution targets the K-region (C9).

-

Transition-metal catalysis (Ir) targets the sterically accessible distal regions (C2, C7).

This guide delineates the evolution from stoichiometric lithiation to catalytic C-H activation, providing self-validating protocols for laboratory replication.

Historical Genesis: The Classical Era (1950s–1990s)

The Electrophilic/Lithiation Route

The discovery of phenanthreneboronic acids did not occur in a vacuum but evolved from the broader study of aromatic boronic acids initiated by Frankland in 1860. However, the specific isolation of 9-phenanthreneboronic acid became standard only when reliable bromination methods for phenanthrene were established.

The "Classical Method" relies on the distinct reactivity of the C9 position. In phenanthrene, the C9-C10 bond (the "K-region") has the highest double-bond character, making it susceptible to electrophilic attack.

Mechanism & Causality:

-

Bromination:

attacks C9 due to the stability of the resulting arenium ion (maintaining the integrity of the two flanking benzene rings). -

Lithiation: Halogen-metal exchange is faster than nucleophilic addition. n-Butyllithium generates the 9-phenanthryllithium intermediate.

-

Transmetallation: The hard nucleophile (Li-C) attacks the empty p-orbital of the borate ester (B(OiPr)

).

Protocol: Classical Synthesis of 9-Phenanthreneboronic Acid

Standardized protocol for high-purity synthesis.

| Parameter | Specification |

| Precursor | 9-Bromophenanthrene (1.0 eq) |

| Reagent | n-Butyllithium (1.1 eq, 1.6M in hexanes) |

| Electrophile | Triisopropyl borate (1.2 eq) |

| Solvent | Anhydrous THF (0.2 M) |

| Temperature | -78 °C (Critical for regiocontrol) |

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck flask under Argon.

-

Dissolution: Dissolve 9-bromophenanthrene in THF and cool to -78 °C.

-

Exchange: Add n-BuLi dropwise over 30 mins. Note: A color change to yellow/orange indicates the formation of the lithiated species.

-

Borylation: Add B(OiPr)

rapidly. Stir for 1 hour at -78 °C, then warm to room temperature overnight. -

Hydrolysis: Quench with 2M HCl. The boronic acid precipitates or is extracted into ether.

The Catalytic Revolution: C-H Activation (2000s–Present)

Iridium-Catalyzed Borylation

The advent of Iridium catalysis (Hartwig-Miyaura borylation) fundamentally changed the access to phenanthrene derivatives. Unlike the classical method which is electronically driven (C9), Ir-catalysis is sterically driven .

Regioselectivity Logic:

-

C9 (K-region): Flanked by peri-hydrogens (H1/H8), creating moderate steric hindrance.

-

C4/C5 (Bay region): Highly hindered; inaccessible to the active catalyst species

/dtbpy. -

C2/C7: The most distal and sterically accessible positions.

Consequently, modern C-H borylation yields 2-phenanthreneboronic acid (or the 2,7-diboryl species) as the major product, offering a complementary substitution pattern to the classical method.

Figure 1: Divergent synthesis pathways. Classical methods target the electronically active C9 position, while modern Ir-catalysis targets the sterically accessible C2 position.

Structural Properties & Reactivity[1]

Physical Characteristics

Phenanthreneboronic acids exist as white to pale yellow solids.[1] They are Lewis acids, capable of reversible covalent interactions with diols—a property central to their use in sensing.

| Property | Value (9-Isomer) | Relevance |

| Molecular Weight | 222.05 g/mol | Stoichiometry calculations |

| Melting Point | 165–170 °C | Purity indicator (sharp range) |

| pKa | ~8.5 | Determines binding affinity at physiological pH |

| Fluorescence | Blue emission for sensing/OLEDs |

The Dehydration Equilibrium

Like all boronic acids, phenanthrene derivatives exist in equilibrium with their trimeric anhydride (boroxine).

-

Implication: Commercial samples often contain varying amounts of boroxine.

-

Correction: For precise stoichiometry in Suzuki couplings, convert the acid to the pinacol ester or use an excess of the acid.

Applications: Sensing & Materials[1][3]

Fluorescence-Based Sugar Sensing (PET Mechanism)

Phenanthreneboronic acids are premier fluorophores for saccharide detection. The mechanism relies on Photoinduced Electron Transfer (PET) .

-

"OFF" State: In the absence of sugar, the lone pair of an adjacent amine (in Wulff-type sensors) transfers an electron to the excited phenanthrene fluorophore, quenching fluorescence.

-

"ON" State: When glucose binds to the boronic acid, the boron atom rehybridizes from

(trigonal planar) to -

Result: PET is suppressed, and intrinsic phenanthrene fluorescence is restored.

Figure 2: The PET sensing mechanism. Glucose binding converts boron to an anionic sp3 state, suppressing electron transfer and restoring fluorescence.

OLED Materials

Phenanthreneboronic acids are building blocks for blue-emitting materials. The phenanthrene core provides high triplet energy, making it suitable as a host material in phosphorescent OLEDs (PhOLEDs).

References

-

Classical Synthesis & Properties

-

Ir-Catalyzed Regioselectivity

-

Unnikrishnan, A., & Sunoj, R. B. (2021). "Iridium-Catalyzed Regioselective Borylation through C-H Activation." The Journal of Organic Chemistry. Link

-

-

Fluorescence Sensing Mechanism

-

James, T. D., et al. (2018). "Recent development of boronic acid-based fluorescent sensors." RSC Advances. Link

-

-

General Boronic Acid Utility

-

National Institutes of Health (NIH). "Boronic Acids and Their Derivatives in Medicinal Chemistry." Link

-

Sources

Technical Guide: Boronic Acids in Organic Synthesis & Medicinal Chemistry

Executive Summary

Boronic acids (

Fundamental Physicochemical Properties

The Empty p-Orbital and Lewis Acidity

The reactivity of boronic acids is dictated by the boron atom's electron deficiency.[2] In its neutral trivalent state, boron is

-

Ionization Mechanism: In aqueous media, boronic acids do not release a proton. Instead, they accept a hydroxide ion from water, transitioning from a neutral trigonal planar species to an anionic tetrahedral species.

-

Hybridization Shift:

. -

pKa Context: The

of a typical arylboronic acid is

The Boroxine Equilibrium

Boronic acids are rarely pure monomers in the solid state. They exist in a reversible equilibrium with their dehydrated cyclic trimers, known as boroxines .

Implication for Stoichiometry: When calculating equivalents for precision synthesis, one must account for the variable water content. Commercial "boronic acids" are often mixtures of the free acid and the boroxine. In Lewis-basic solvents (THF, DMF), the equilibrium shifts toward the monomeric solvent-coordinated species.

Synthesis of Boronic Acids[1][3][4][5][6][7]

Traditional Transmetallation (Hard Nucleophiles)

Classically, boronic acids are synthesized by trapping hard organometallic nucleophiles (Lithium or Magnesium reagents) with trialkyl borates (e.g.,

-

Limitation: This method is incompatible with electrophilic functional groups (esters, nitriles, nitro groups) due to the high reactivity of R-Li/R-MgX.

Iridium-Catalyzed C-H Borylation

To bypass functional group intolerance, the Miyaura-Hartwig C-H borylation utilizes an Iridium catalyst to directly install a boron moiety onto an arene.[3]

-

Catalyst System:

with a bipyridine ligand (dtbpy). -

Reagent: Bis(pinacolato)diboron (

).[4] -

Regioselectivity: Unlike electrophilic aromatic substitution (EAS), this reaction is sterically controlled . The boron adds to the least hindered C-H bond, often meta/para to substituents, regardless of electronic activation.

The Suzuki-Miyaura Cross-Coupling[9]

The Suzuki-Miyaura reaction is the premier method for forming

Mechanistic Pillars

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Base Activation (The Critical Junction): The base (e.g.,

,-

Path A (Boronate Pathway): The base attacks the Boron to form a boronate "ate" complex

.[6] This anionic species is more nucleophilic than the neutral boronic acid, facilitating transmetallation.

-

-

Transmetallation: The organic group transfers from Boron to Palladium.

-

Reductive Elimination: The product is released, regenerating Pd(0).

Visualization: The Catalytic Cycle

The following diagram illustrates the standard catalytic cycle, emphasizing the "Boronate Pathway" which is operative under most standard basic conditions.

Figure 1: The Suzuki-Miyaura Catalytic Cycle. Note the formation of the Boronate 'Ate' complex (Red) which renders the organic group nucleophilic enough to transfer to the Palladium center.

Beyond Palladium: Copper & Multicomponent Reactions[11]

Chan-Lam Coupling

While Suzuki forms C-C bonds, the Chan-Lam coupling utilizes Copper(II) to form Carbon-Heteroatom bonds (C-N, C-O, C-S).[7]

-

Mechanism: Oxidative coupling.[7] Requires

(air) to reoxidize Cu. -

Utility: Allows for the arylation of amines, phenols, and anilines at room temperature without the need for toxic aryl halides.

Petasis Borono-Mannich Reaction

A powerful multicomponent reaction (MCR) involving an amine, a carbonyl (aldehyde), and a boronic acid.

-

Mechanism: The amine and aldehyde condense to form an iminium ion.[8] The boronic acid acts as a nucleophile, attacking the iminium carbon.

-

Significance: Provides rapid access to

-amino acids and allylamines.

Medicinal Chemistry Applications

Boronic acids are bioisosteres for carboxylic acids and can act as reversible covalent inhibitors.

Proteasome Inhibition (Bortezomib)

Bortezomib (Velcade) was the first therapeutic proteasome inhibitor approved for multiple myeloma.[9]

-

Mechanism: The boron atom in Bortezomib forms a reversible covalent bond with the hydroxyl group of Threonine-1 in the active site of the 26S proteasome (

5 subunit). -

Geometry: The tetrahedral boronate adduct mimics the transition state of peptide bond hydrolysis, effectively "jamming" the protein degradation machinery of the cancer cell.

Experimental Protocols

Protocol A: Standard Suzuki-Miyaura Coupling

Target: Synthesis of 4-phenyltoluene

Reagents:

-

4-Bromotoluene (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (3-5 mol%)

- (2.0 equiv)

-

Solvent: Dioxane/Water (4:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with solvents. Sparge with Argon for 15 minutes. Why:

promotes homocoupling of boronic acids and oxidizes phosphine ligands. -

Loading: Add aryl bromide, phenylboronic acid, and base. Add catalyst last under a counter-flow of Argon.

-

Reaction: Seal and heat to 80°C - 100°C for 4-12 hours. Monitor conversion by TLC or LCMS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Chan-Lam N-Arylation

Target: N-phenylation of an amine

Reagents:

-

Amine substrate (1.0 equiv)

-

Phenylboronic acid (2.0 equiv)

- (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step:

-

Atmosphere: This reaction requires air (

). Do not degas. Use a drying tube. -

Mixing: Combine amine, boronic acid, and copper acetate in DCM. Add pyridine.

-

Stirring: Stir vigorously at room temperature open to the air (or under an

balloon for faster rates). -

Observation: The reaction mixture will typically turn from blue/green to a dark slurry as the reaction progresses.

-

Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify.

Data Summary: Boronic Acid Reactivity Profiles

| Parameter | Boronic Acid ( | Boronate Ester ( | Trifluoroborate ( |

| Atom Economy | High | Moderate (Pinacol waste) | High |

| Stability | Moderate (Protodeboronation risk) | High (Pinacol/MIDA) | Very High (Air/Water stable) |

| Reactivity | High (Fast transmetallation) | Moderate (Needs hydrolysis/activation) | Low (Slow release of active species) |

| Purification | Difficult (Streaks on Silica) | Easy (Stable on Silica) | Crystallization only |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every reaction setup should include internal checks:

-

The "Black" Test: In Pd-catalyzed coupling, the reaction mixture should darken (precipitating Pd black) after the reaction is complete. Early precipitation indicates ligand failure or oxygen leaks.

-

Homocoupling Check: If the yield is low, check for Biaryl (Ph-Ph) formation. This indicates the presence of Oxygen (Glaser-type coupling) or excessive boronic acid activation relative to the oxidative addition rate.

-

Protodeboronation: Electron-rich or ortho-substituted boronic acids are prone to losing the Boron group (replaced by H). If Ar-H is observed, switch to a milder base (e.g.,

) or use an anhydrous system with a boronate ester.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2012).[4] A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.[10] Organic Letters, 14(16), 4266-4269. Link

-

Ling, Y. H., et al. (2002).[11] PS-341, a Novel Proteasome Inhibitor, Induces Bcl-2 Phosphorylation and Cleavage in Association with G2–M Phase Arrest and Apoptosis.[11] Molecular Cancer Therapeutics, 1(10), 841–849. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[7][12][13] Synthesis, 2011(06), 829-856. Link

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. aablocks.com [aablocks.com]

- 3. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CHAN LAM COUPLING | PPTX [slideshare.net]

- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 9-Phenanthreneboronic Acid as a Strategic Building Block

CAS: 68572-87-2 | Formula: C₁₄H₁₁BO₂

Executive Summary

9-Phenanthreneboronic acid serves as a critical organometallic intermediate, primarily utilized in the synthesis of advanced optoelectronic materials (OLEDs) and, increasingly, in medicinal chemistry. Unlike its phenyl or naphthyl analogs, the phenanthrene moiety introduces a unique combination of high thermal stability, steric bulk, and specific electronic confinement.

This guide addresses the technical nuances of utilizing this building block, specifically overcoming the steric hindrance at the 9-position during Suzuki-Miyaura cross-coupling, and detailing its role in constructing wide-bandgap host materials.

Part 1: Structural Fundamentals & Reactivity Profile

Chemical Profile

| Property | Specification |

| CAS Number | 68572-87-2 |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, THF, DMF; sparingly soluble in non-polar solvents. |

| Purity Marker | HPLC >98%; often contains varying amounts of boroxine (anhydride). |

| Key Reactivity | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Oxidative Hydroxylation. |

The "K-Region" and Steric Architecture

The 9-position of phenanthrene is chemically distinct. The C9-C10 bond possesses significant double-bond character (the "K-region"), making it more susceptible to electrophilic attack than the rest of the ring system.

Scientist’s Insight:

When using 9-phenanthreneboronic acid in cross-coupling, the peri-hydrogens at positions 1 and 8 create a "steric bay." This steric crowding significantly retards the transmetallation step in the catalytic cycle. Standard protocols using simple Pd(PPh₃)₄ often result in sluggish yields or homocoupling. Success requires electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or N-heterocyclic carbenes (NHCs) to facilitate the transfer of the bulky phenanthryl group to the palladium center.

Part 2: The Primary Engine – Suzuki-Miyaura Cross-Coupling[2]

The utility of this building block relies almost exclusively on its ability to transfer the phenanthrene core via Palladium-catalyzed cross-coupling.

Mechanistic Bottleneck

In the catalytic cycle, the transmetallation of the 9-phenanthryl group to the Pd(II) complex is the rate-determining step due to the steric clash between the phenanthrene bulk and the ligands on the metal.

Visualization: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting where the 9-phenanthryl steric bulk impacts the cycle.

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting transmetallation step caused by the steric bulk of the 9-phenanthryl moiety.

Part 3: Applications in Optoelectronics (OLEDs)

9-Phenanthreneboronic acid is indispensable in synthesizing Blue Host Materials and Electron Transport Materials (ETMs) .

Why Phenanthrene?

-

Triplet Energy Control: The phenanthrene unit has a high triplet energy (E_T ≈ 2.70 eV). When conjugated with anthracene or fluorene, it prevents the quenching of blue phosphorescence.

-

Thermal Stability: The rigid, fused ring structure increases the glass transition temperature (Tg) of the final material, essential for device longevity.

-

Conjugation Break: Unlike linear acenes (like pentacene), the "kinked" structure of phenanthrene limits effective conjugation length, keeping the bandgap wide (blue/UV region).

Synthesis Workflow: Blue Host Material

The following workflow demonstrates the synthesis of a typical asymmetric anthracene-phenanthrene host (e.g., for blue OLEDs).

Figure 2: Synthetic route for asymmetric anthracene-based OLED host materials utilizing 9-phenanthreneboronic acid.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 9-(4-Biphenyl)phenanthrene (Model Reaction for Steric Coupling). Scale: 10 mmol.

Reagents & Equipment

-

Substrate: 4-Bromobiphenyl (2.33 g, 10 mmol)

-

Boronic Acid: 9-Phenanthreneboronic acid (2.44 g, 11 mmol, 1.1 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)

-

Note: S-Phos is preferred over PPh₃ due to the steric bulk of the phenanthrene.

-

-

Base: K₃PO₄ (4.24 g, 20 mmol, 2.0 equiv)

-

Solvent: Toluene:Water (10:1 ratio, degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

-

Charge Solids: Add 4-bromobiphenyl, 9-phenanthreneboronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄ to the flask.

-

Critical Check: Ensure the boronic acid is free-flowing. If it appears sticky (boroxine formation), add 5% excess water to the solvent mix to promote hydrolysis back to the acid form in situ [1].

-

-

Solvent Addition: Add degassed Toluene (40 mL) and Water (4 mL).

-

Reaction: Heat the mixture to 100°C for 12 hours under vigorous stirring.

-

Monitoring: Check TLC (Hexane/DCM 9:1). The boronic acid spot (baseline/polar) should disappear.

-

-

Workup:

-

Purification: Recrystallize from Toluene/Ethanol or purify via column chromatography (Silica, Hexane) to yield a white crystalline solid.

Part 5: Handling, Stability & Troubleshooting

The Boroxine Equilibrium

Like many boronic acids, 9-phenanthreneboronic acid spontaneously dehydrates to form a cyclic trimer (boroxine).

-

Observation: The melting point may appear depressed or broad.

-

Impact: This generally does not affect stoichiometry significantly, as the base/water conditions in Suzuki coupling hydrolyze the boroxine back to the active acid species.

-

Storage: Store at 2-8°C. If the bottle is old, run an NMR; if anhydride content is high, ensure the reaction solvent system contains water.

Pharmaceutical Relevance

While OLEDs dominate the volume, this building block is gaining traction in drug discovery:

-

PARP Inhibitors: The phenanthrene core mimics the nicotinamide pharmacophore in certain binding pockets.

-

Beta-Lactamase Inhibitors: Boronic acids are transition-state analogs. 9-phenanthreneboronic acid has shown activity against AmpC

-lactamase (Ki ≈ 7.0 µM) [2].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

TCI Chemicals. (n.d.).[2] Product Specification: 9-Phenanthreneboronic Acid (CAS 68572-87-2).[3][2][][5] TCI Chemicals Online Catalog. Link

-

Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials.[6] Journal of Materials Chemistry, 20, 10735-10746. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. 9-phenanthrenylboronic acid | 68572-87-2 [chemicalbook.com]

- 3. CAS 68572-87-2: Phenanthreneboronic acid | CymitQuimica [cymitquimica.com]

- 5. 9-Phenanthracenylboronic acid | C14H11BO2 | CID 11775704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

9-Phenanthreneboronic acid functional group tolerance

An In-depth Technical Guide to the Functional Group Tolerance of 9-Phenanthreneboronic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the functional group tolerance of 9-phenanthreneboronic acid, a critical reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of protocols. Instead, it offers a mechanistic and application-oriented understanding of how to effectively utilize this versatile building block in complex molecular architectures. We will explore the inherent reactivity of the boronic acid moiety, dissect its compatibility with a wide array of functional groups under various reaction conditions, and provide actionable, field-tested protocols. The insights herein are designed to empower chemists to design more efficient and robust synthetic routes, minimizing protecting group manipulations and maximizing yields.

Introduction: The Ascendancy of Boronic Acids in Synthesis

Boronic acids have emerged as indispensable tools in the synthetic organic chemist's arsenal, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their appeal lies in a unique combination of stability, low toxicity, and remarkable functional group tolerance, setting them apart from many other organometallic reagents.

The Unique Profile of 9-Phenanthreneboronic Acid

Among the vast family of boronic acids, 9-phenanthreneboronic acid presents a unique set of properties. Its rigid, polycyclic aromatic framework is a sought-after motif in materials science and medicinal chemistry, often imparting favorable photophysical or biological properties to the target molecule. However, the successful incorporation of this bulky and electronically distinct scaffold is contingent upon a thorough understanding of its reactivity and compatibility with other functionalities.

Core Principles of Functional Group Tolerance

The concept of "functional group tolerance" refers to the ability of a reagent to participate in a desired transformation without reacting with other functional groups present in the molecule. For 9-phenanthreneboronic acid, this is primarily dictated by the reaction conditions employed, particularly the choice of catalyst, base, and solvent.

The Suzuki-Miyaura Coupling: A Case Study in Compatibility

The Suzuki-Miyaura reaction is the most common application for 9-phenanthreneboronic acid. Its remarkable functional group tolerance is a key reason for its widespread adoption. The general mechanism, which involves oxidative addition, transmetalation, and reductive elimination, is surprisingly chemoselective.

Caption: Figure 1. Simplified Suzuki-Miyaura Coupling Mechanism.

A Comprehensive Guide to Functional Group Compatibility

The following sections provide a detailed analysis of the compatibility of 9-phenanthreneboronic acid with common functional groups. The discussion is primarily centered around the Suzuki-Miyaura coupling, but the principles can be extended to other transformations.

Halogens (F, Cl, Br, I)

Aryl halides are the typical coupling partners for 9-phenanthreneboronic acid. The reactivity order is generally I > Br > OTf > Cl. While fluorine is typically inert, its presence on the aromatic ring of the coupling partner can influence the electronic properties of the molecule.

Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

One of the significant advantages of the Suzuki-Miyaura coupling is its high tolerance for carbonyl functionalities.

-

Aldehydes and Ketones: These groups are generally unreactive under standard Suzuki conditions. This allows for the direct coupling of molecules containing these important synthetic handles without the need for protecting groups.

-

Esters and Amides: Esters and amides are also highly compatible. The mild basic conditions typically used (e.g., K₂CO₃, Cs₂CO₃) are not sufficient to induce hydrolysis of these functional groups.

Nitrogen-Containing Functional Groups

-

Nitriles (-CN): The nitrile group is robust and does not interfere with the catalytic cycle.

-

Nitro Groups (-NO₂): Aromatic nitro groups are well-tolerated. However, care must be taken with certain catalyst systems, as some palladium catalysts can reduce the nitro group under specific conditions (e.g., in the presence of phosphine ligands and a hydrogen source).

-

Amines (-NH₂, -NHR, -NR₂): Free amines can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. In such cases, protection of the amine (e.g., as a Boc or Cbz carbamate) may be necessary. However, many successful couplings have been reported with unprotected anilines.

-

Heterocycles: Nitrogen-containing heterocycles such as pyridines, pyrimidines, and indoles are generally compatible coupling partners, although their electronic properties can influence reaction rates.

Oxygen-Containing Functional Groups

-

Alcohols (-OH) and Phenols (-ArOH): Free hydroxyl groups are well-tolerated. The weakly basic conditions do not typically cause deprotonation to an extent that interferes with the reaction.

-

Ethers (-OR): Ethers are highly stable and do not participate in side reactions.

Sulfur-Containing Functional Groups

-

Thiols (-SH) and Thioethers (-SR): Sulfur-containing compounds can be problematic as they can poison the palladium catalyst. While some successful couplings have been reported, it is often advisable to protect thiol groups or use specialized catalyst systems designed for sulfur-containing substrates.

-

Sulfones (-SO₂R) and Sulfonamides (-SO₂NR₂): These groups are generally inert and well-tolerated.

Summary of Functional Group Tolerance

| Functional Group | Compatibility with 9-Phenanthreneboronic Acid | Notes |

| Halogens (F, Cl, Br, I) | Excellent (as coupling partners) | Reactivity: I > Br > Cl. F is generally inert. |

| Aldehydes, Ketones | Excellent | No protection required under standard conditions. |

| Esters, Amides | Excellent | Stable to the mild bases typically used. |

| Nitriles | Excellent | Robust and non-interfering. |

| Nitro Groups | Good to Excellent | Generally well-tolerated, but potential for reduction with some catalysts. |

| Amines | Moderate to Good | May require protection to avoid catalyst inhibition. |

| Alcohols, Phenols | Excellent | Well-tolerated under standard conditions. |

| Ethers | Excellent | Highly stable and inert. |

| Thiols, Thioethers | Poor to Moderate | Can poison the palladium catalyst. Protection is often necessary. |

| Sulfones, Sulfonamides | Excellent | Generally inert. |

Field-Tested Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 9-phenanthreneboronic acid with an aryl bromide.

Materials and Reagents

-

9-Phenanthreneboronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/H₂O (4:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

Step-by-Step Procedure

-

To a round-bottom flask, add 9-phenanthreneboronic acid, the aryl bromide, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the toluene/H₂O solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step Suzuki-Miyaura workflow.

Troubleshooting and Advanced Considerations

-

Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., dioxane, DMF).

-

Homocoupling of Boronic Acid: The formation of biphenanthrene can occur, particularly at higher temperatures or with prolonged reaction times. Using a slight excess of the aryl halide can help to minimize this side reaction.

-

Decomposition of Boronic Acid: 9-Phenanthreneboronic acid, like many boronic acids, can undergo protodeboronation (loss of the B(OH)₂ group). This is often exacerbated by acidic conditions or prolonged exposure to water. Ensure the reaction is run under basic conditions and for the minimum time necessary.

Conclusion

9-Phenanthreneboronic acid is a powerful building block for the synthesis of complex organic molecules. Its broad functional group tolerance, particularly in Suzuki-Miyaura cross-coupling reactions, allows for its incorporation into intricate structures with minimal need for protecting group strategies. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full synthetic potential of this versatile reagent, accelerating the discovery and development of new materials and therapeutics.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Boronic Acids. Chemical Society Reviews, 2014 , 43 (1), 412–443. [Link]

-

Chemsynthesis. 9-Phenanthreneboronic acid. Technical Data. [Link]

The Versatile Synthon: A Comprehensive Technical Guide to 9-Phenanthreneboronic Acid and Its Synonyms for Advanced Research and Drug Development

This guide provides an in-depth exploration of 9-Phenanthreneboronic acid, a versatile building block in modern organic synthesis. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics.

Executive Summary

9-Phenanthreneboronic acid, a prominent member of the arylboronic acid family, has emerged as a pivotal reagent in the construction of complex organic molecules. Its rigid, polycyclic aromatic framework and the reactive boronic acid moiety make it an invaluable tool in carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide will navigate through the various synonyms and identifiers of this compound, delve into its synthesis and purification, and showcase its utility in the synthesis of bioactive molecules, including inhibitors of key protein targets in inflammation and oncology.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. 9-Phenanthreneboronic acid is known by several synonyms, which can lead to ambiguity. This section aims to provide a comprehensive list of its alternative names and key identifiers to ensure accurate recognition and retrieval of information.

A multitude of synonyms are used in literature and commercial listings for 9-Phenanthreneboronic acid.[1] These include:

-

9-Phenanthrylboronic acid

-

Phenanthren-9-ylboronic acid[1]

-

9-Phenanthracenylboronic acid

-

(Phenanthren-9-yl)boronic acid

-

9-BAPA[1]

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 68572-87-2[1] |

| Molecular Formula | C₁₄H₁₁BO₂[1] |

| Molecular Weight | 222.05 g/mol |

| InChI | InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H[1] |

| InChIKey | JCDAUYWOHOLVMH-UHFFFAOYSA-N[1] |

| SMILES | B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O[1] |

| PubChem CID | 11775704[1] |

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of 9-Phenanthreneboronic acid is essential for its proper storage, handling, and application in synthesis.

| Property | Value |

| Appearance | White to pale yellow solid[2] |

| Melting Point | 165-170 °C[2] |

| Solubility | Soluble in DMSO[2] |

| Storage | Keep in a dark, dry, and well-ventilated place at room temperature.[2] |

Safety and Handling: 9-Phenanthreneboronic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification: From Precursor to Purified Reagent

The reliable synthesis of 9-Phenanthreneboronic acid is critical for its application in research and development. The most common laboratory-scale synthesis involves the lithiation of 9-bromophenanthrene followed by quenching with a borate ester.

Synthetic Pathway

The synthesis begins with the readily available 9-bromophenanthrene. This is a two-step process involving a halogen-metal exchange and subsequent reaction with a trialkyl borate.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a robust method for the synthesis of 9-Phenanthreneboronic acid.[2]

Materials:

-

9-Bromophenanthrene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 9-bromophenanthrene (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cooled solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M HCl until the solution is acidic (test with pH paper). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 9-Phenanthreneboronic acid.

Purification

Crude arylboronic acids often contain residual starting materials and borinic acid byproducts. Recrystallization is a common and effective method for purification.

Recrystallization Protocol:

-

Dissolve the crude 9-Phenanthreneboronic acid in a minimal amount of a hot solvent system, such as a mixture of acetone and water or toluene.

-

Allow the solution to cool slowly to room temperature, which should induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification involves an acid-base extraction. The crude boronic acid is dissolved in an organic solvent and washed with a basic aqueous solution to form the water-soluble boronate salt. The aqueous layer is then separated, acidified, and the purified boronic acid is extracted back into an organic solvent.[3]

Characterization

The identity and purity of the synthesized 9-Phenanthreneboronic acid should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene core.

-

¹³C NMR: The carbon NMR will display the expected number of signals for the unique carbon atoms in the phenanthrene ring system.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3200-3600 cm⁻¹) and the B-O stretching (around 1350 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.[1]

-

Mass Spectrometry: This will confirm the molecular weight of the compound.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[4] 9-Phenanthreneboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the phenanthrene moiety into a wide array of molecules.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond in the product (R¹-R²) and regenerating the Pd(0) catalyst.

Exemplary Protocol: Synthesis of 9-Arylphenanthrenes

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 9-Phenanthreneboronic acid with an aryl bromide.

Materials:

-

9-Phenanthreneboronic acid (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 9-Phenanthreneboronic acid, the aryl bromide, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: Add the solvent system. Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

9-Phenanthreneboronic acid serves as a crucial starting material or intermediate in the synthesis of various biologically active molecules. Its rigid, planar structure can be exploited to design molecules that interact with specific protein targets.

Synthesis of FLAP Inhibitors for Anti-Inflammatory Agents

5-Lipoxygenase-activating protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[5] Inhibitors of FLAP are therefore of significant interest for the treatment of inflammatory diseases such as asthma. 9-Phenanthreneboronic acid is a documented reactant in the synthesis of FLAP protein inhibitors. The phenanthrene moiety can serve as a hydrophobic anchor that binds to the active site of the FLAP protein.

Development of PARP-2 Selective Inhibitors for Oncology

Poly(ADP-ribose) polymerase 2 (PARP-2) is an enzyme involved in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with certain DNA repair deficiencies, such as those with BRCA mutations.[6] 9-Phenanthreneboronic acid has been utilized in the synthesis of aminoisoquinolinones, which act as selective inhibitors of PARP-2. The phenanthrene core can be incorporated into the inhibitor structure to enhance binding affinity and selectivity for the PARP-2 enzyme. A study has identified a phenanthrene-derived PARP inhibitor that selectively eradicates human cancer cells with supernumerary centrosomes.[6]

Conclusion